molecular formula C8H7FN2O B1343679 4-Fluoro-6-methoxy-1H-indazole CAS No. 887569-13-3

4-Fluoro-6-methoxy-1H-indazole

Cat. No. B1343679
M. Wt: 166.15 g/mol
InChI Key: LBQJKJFSQIFIQF-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxy-1H-indazole is a chemical compound that has attracted the attention of researchers. It is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

4-Fluoro-1H-indazole consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . The cyclization process is greatly affected by the hydrogen bond .


Physical And Chemical Properties Analysis

4-Fluoro-1H-indazole is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It has a molecular weight of 136.13 g/mol .

Scientific Research Applications

Application in Medicinal Chemistry

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For example, niraparib 1 and pazopanib 2 are indazole-based drugs used for the treatment of various cancers .

Application in Synthetic Chemistry

Indazoles are important building blocks for many bioactive natural products and commercially available drugs . Recent synthetic approaches to 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Application in Dye-Sensitized Solar Cells (DSSCs)

4-Fluoro-1H-indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . It can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Application in HIV Protease Inhibitors

Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors are used to treat HIV infections by blocking the function of protease enzymes in HIV cells, preventing them from multiplying .

Application in Serotonin Receptor Antagonists

Indazole-based compounds have been used as serotonin receptor antagonists . These antagonists can block the action of serotonin (a neurotransmitter), which can help to treat a variety of conditions, such as depression, anxiety, and migraine .

Application in Aldol Reductase Inhibitors

Indazole derivatives have been used as aldol reductase inhibitors . Aldol reductase is an enzyme involved in the metabolism of glucose. Inhibiting this enzyme can help to treat complications of diabetes, such as cataracts and neuropathy .

Application in Phosphoinositide 3-Kinase δ Inhibitors

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This enzyme plays a key role in the immune response and inflammation, and its inhibition can help to manage conditions such as asthma and chronic obstructive pulmonary disease .

Application in FGFR1 Inhibitors

Indazole derivatives have been used as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cell proliferation and differentiation . For example, the compound 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide exhibited potent FGFR1 inhibitory activity in the enzymatic assay .

Application in Acetylcholinesterase Inhibitors

Indazole-based compounds have been investigated and applied in producing acetylcholinesterase inhibitors . These inhibitors can slow the breakdown of acetylcholine, a neurotransmitter that sends signals in the nervous system. They are used to treat diseases like Alzheimer’s and Parkinson’s .

Safety And Hazards

4-Fluoro-1H-indazole may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be used only outdoors or in a well-ventilated area . Contact with humans, exposed food, or food utensils should be avoided .

Future Directions

4-Fluoro-1H-indazole can readily be further functionalized via nucleophilic aromatic substitution reactions . This opens up possibilities for the development of new compounds with potential applications in various fields.

properties

IUPAC Name

4-fluoro-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQJKJFSQIFIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646416
Record name 4-Fluoro-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-methoxy-1H-indazole

CAS RN

887569-13-3
Record name 4-Fluoro-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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